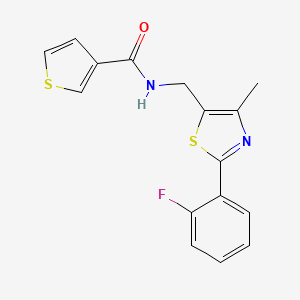

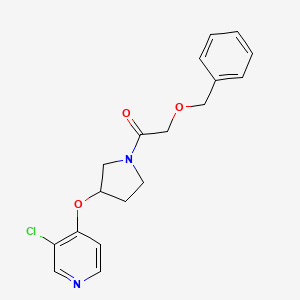

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

- The synthesis of related compounds often involves stepwise nucleophilic substitution and hetero Diels-Alder reactions, highlighting techniques that may be relevant for synthesizing the compound of interest. For instance, the synthesis of 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones from specific precursors demonstrates complex synthetic routes that could inform the synthesis of the target compound (Hemming & Loukou, 2004).

Molecular Structure Analysis

- Structural analyses, including X-ray diffraction, are crucial for confirming the molecular structure of synthesized compounds. This method provides detailed insights into the arrangement of atoms within a molecule, which is essential for understanding the compound's chemical behavior (Al-Hourani et al., 2019).

Scientific Research Applications

Anticonvulsant Properties

N-(5-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide, a derivative of 1,3,4-thiadiazole, has been explored for its potential as an anticonvulsant. Researchers at NUPh developed methods for the substance's identification and quantitative determination, important for its standardization in medical applications. This compound exhibited significant anticonvulsive activity in a pentylentetrazole model of seizure, outperforming the classic drug "Depakin" (Sych et al., 2018).

Anticancer and Antimicrobial Applications

Several studies have shown that derivatives of 1,3,4-thiadiazole, which include the compound of interest, demonstrate promising biological activities. This includes anticancer, antimicrobial, and anti-inflammatory effects. For instance, certain derivatives were found to have notable antimicrobial activity against various pathogens, and some compounds exhibited cytotoxicity against cancer cell lines, offering potential in chemotherapy (Ameen & Qasir, 2017), (Gür et al., 2020).

Antileishmanial Activity

Compounds with a 1,3,4-thiadiazole structure have also been investigated for their antileishmanial activity. These compounds were evaluated against the promastigote form of Leishmania major, with some showing significant activity. This highlights the potential use of these compounds in treating leishmaniasis, a tropical disease caused by the Leishmania parasite (Tahghighi et al., 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S2/c1-11-7-8-12(2)15(9-11)21-17(26)10-30-20-24-23-19(31-20)22-18(27)14-5-4-6-16(13(14)3)25(28)29/h4-9H,10H2,1-3H3,(H,21,26)(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROPTGWNLKJMBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)but-2-ynamide](/img/structure/B2490377.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2490379.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-3-(m-tolyl)propanamide](/img/structure/B2490380.png)

![(2-Fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2490382.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2490385.png)

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2490386.png)

![Methyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B2490391.png)

![3-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2490392.png)

![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B2490393.png)